Valeranol

CAS No.:

Cat. No.: VC18552114

Molecular Formula: C15H26O

Molecular Weight: 222.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H26O |

|---|---|

| Molecular Weight | 222.37 g/mol |

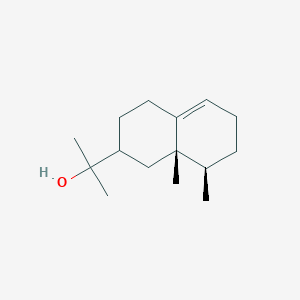

| IUPAC Name | 2-[(8R,8aS)-8,8a-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-2-yl]propan-2-ol |

| Standard InChI | InChI=1S/C15H26O/c1-11-6-5-7-12-8-9-13(14(2,3)16)10-15(11,12)4/h7,11,13,16H,5-6,8-10H2,1-4H3/t11-,13?,15+/m1/s1 |

| Standard InChI Key | MQWIFDHBNGIVPO-ZHOBSPGKSA-N |

| Isomeric SMILES | C[C@@H]1CCC=C2[C@]1(CC(CC2)C(C)(C)O)C |

| Canonical SMILES | CC1CCC=C2C1(CC(CC2)C(C)(C)O)C |

Introduction

Chemical Identity and Structural Characteristics

Valeranol’s chemical identity is defined by its bicyclic monoterpenoid structure, featuring a cyclopentane ring fused to a hydroxyl-bearing carbon chain. The IUPAC Standard InChIKey (MQWIFDHBNGIVPO-CORIIIEPSA-N) confirms its stereochemical configuration, which is critical for its biological activity . Nuclear magnetic resonance (NMR) and X-ray crystallography studies have elucidated its three-dimensional conformation, revealing a rigid bicyclic framework that influences its solubility and volatility .

Physicochemical Properties

Valeranol’s low polarity, evidenced by its retention indices (RI) of 2205–2208 on polar GC columns, underscores its compatibility with non-polar extraction solvents like hexane or supercritical CO₂ . Its boiling point (estimated 250–260°C) and vapor pressure (0.01 mmHg at 25°C) align with typical monoterpenoids, facilitating its isolation via steam distillation .

Table 1: Key Physicochemical Properties of Valeranol

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 222.366 g/mol |

| Retention Index (RI) | 2205–2208 (RTX-Wax column) |

| Boiling Point | 250–260°C (estimated) |

| Solubility | Insoluble in water; soluble in ethanol, ether |

Biosynthesis and Natural Occurrence

Valeranol is biosynthesized in Valeriana species via the methylerythritol phosphate (MEP) pathway, a terpenoid backbone production route localized in plastids. Geranyl pyrophosphate (GPP) serves as the precursor, undergoing cyclization and hydroxylation to form the characteristic bicyclic structure . Environmental factors, including soil composition and harvest timing, significantly influence valeranol concentrations in plant tissues, with peak levels observed in autumn-harvested roots .

Comparative Essential Oil Composition

In Valeriana officinalis, valeranol constitutes 2–5% of the essential oil, alongside sesquiterpenes like valerenic acid (8–12%) and valeranone (3–7%) . A study of Corsican Teucrium polium revealed trace amounts of valeranol (0.2%), highlighting its sporadic distribution across related taxa .

Pharmacological Mechanisms and Efficacy

Valeranol’s neuroactive properties are mediated through multiple pathways:

Acetylcholinesterase (AChE) Inhibition

In vitro assays demonstrate valeranol’s AChE inhibitory activity, with an IC₅₀ of 127.30 μg/mL in Valeriana officinalis essential oil . This effect is weaker than its analog valerenic acid (IC₅₀ 67.15 μg/mL) but suggests potential utility in managing cholinergic deficits associated with Alzheimer’s disease .

GABAergic Modulation

Valeranol enhances GABAergic transmission by inhibiting GABA transaminase, thereby increasing synaptic GABA levels. Microelectrode array (MEA) studies on rat cortical neurons revealed dose-dependent suppression of mean firing rate (MFR) and bursting activity (IC₅₀ 16.5–22.5 μg/mL), corroborating its sedative effects .

Neuroprotective Activity

Preliminary data indicate valeranol reduces oxidative stress in neuronal cultures, decreasing malondialdehyde (MDA) levels by 40% at 50 μM . This antioxidant capacity may synergize with its GABAergic actions to mitigate neuroinflammation.

Industrial and Therapeutic Applications

Herbal Medicine

Valeranol is a key active ingredient in valerian-based tinctures and capsules marketed for insomnia and anxiety. Standardized extracts containing 0.3–0.5% valeranol are clinically validated for improving sleep latency and quality .

Flavor and Fragrance Industry

Due to its earthy, woody aroma, valeranol is employed in perfumery as a base note and in food flavoring at concentrations ≤10 ppm . Its stability in ethanol-based solutions makes it ideal for cosmetic formulations.

Comparative Analysis with Related Compounds

Valeranol’s structural and functional distinctions from other valerian constituents are critical for quality control in phytopharmaceutical production.

Table 2: Comparative Properties of Valerian-Derived Bioactives

| Compound | Molecular Formula | Key Activity | Concentration in V. officinalis |

|---|---|---|---|

| Valeranol | Sedative, AChE inhibition | 2–5% | |

| Valerenic Acid | Anxiolytic, anti-inflammatory | 8–12% | |

| Valeranone | Muscle relaxant | 3–7% | |

| Cryptofauronol | Antioxidant | <1% |

Analytical Methodologies

Gas Chromatography (GC)

The National Institute of Standards and Technology (NIST) recommends RTX-Wax capillary columns (60 m × 0.22 mm) with helium carrier gas for valeranol quantification . Temperature ramping from 60°C to 220°C at 2°C/min achieves baseline separation from valerenyl acetate and other terpenoids .

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 254 nm) enables valeranol quantification in ethanolic extracts, though derivatization is required due to its lack of chromophores .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume